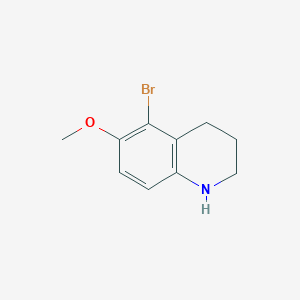

5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

5-bromo-6-methoxy-1,2,3,4-tetrahydroquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-13-9-5-4-8-7(10(9)11)3-2-6-12-8/h4-5,12H,2-3,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGPBQQWGGYATD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=C1)NCCC2)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline typically involves the bromination of 6-methoxy-1,2,3,4-tetrahydroquinoline. One common method is the use of molecular bromine under mild reaction conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature . The bromination is regioselective, primarily targeting the 5-position on the quinoline ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .

Chemical Reactions Analysis

Suzuki–Miyaura Cross-Coupling at the C-5 Bromine

The bromine atom at position 5 undergoes palladium-catalyzed cross-coupling with arylboronic acids, enabling selective aryl substitution. This reaction is critical for synthesizing polyfunctionalized derivatives.

Reaction Conditions

-

Catalyst: Pd(PPh₃)₄

-

Base: 2 M K₂CO₃

-

Solvent: 1,4-Dioxane/H₂O

-

Temperature: 90°C

-

Yield: 68–81%

Key Findings

-

The reaction proceeds regioselectively at the C-5 bromine without affecting the methoxy group.

-

Electron-donating substituents on the boronic acid enhance coupling efficiency .

N-Functionalization via Buchwald–Hartwig Coupling

The secondary amine in the tetrahydroquinoline ring undergoes arylation or alkylation, enabling structural diversification for pharmacological applications.

Reaction Conditions

-

Catalyst: Mn(I) PN₃ pincer complex

-

Base: KH/KOH

-

Solvent: Toluene

-

Temperature: 120°C

-

Yield: 68–87%

| Substrate | Aryl Halide | Product | Yield (%) | Source |

|---|---|---|---|---|

| 5-Bromo-6-methoxy-THQ | 4-Chloroquinazoline | N-(Quinazolin-4-yl)-5-bromo-6-methoxy-THQ | 79 | |

| 5-Bromo-6-methoxy-THQ | 2-Bromonaphthalene | N-Naphthyl-5-bromo-6-methoxy-THQ | 75 |

Key Findings

-

The reaction is sensitive to base selection (KH/KOH optimal for tetrahydroquinoline formation) .

-

Bicyclic aromatic systems (e.g., quinazoline) enhance cytotoxic activity in derived compounds .

Dehydrogenation to Quinoline Derivatives

Under oxidative conditions, the tetrahydroquinoline scaffold undergoes dehydrogenation to form fully aromatic quinoline derivatives.

Reaction Conditions

-

Catalyst: Mn(I) PN₃ pincer complex

-

Base: KOBu

-

Temperature: 140°C

-

Yield: 62–78%

| Substrate | Product | Key Modification | Yield (%) | Source |

|---|---|---|---|---|

| 5-Bromo-6-methoxy-THQ | 5-Bromo-6-methoxyquinoline | Aromatization of tetrahydro ring | 78 |

Key Findings

-

Dehydrogenation is base-dependent, with KOBu favoring quinoline formation over hydrogenated products .

Electrophilic Bromination at C-3 and C-8

The electron-rich tetrahydroquinoline ring undergoes regioselective bromination, enabling further functionalization.

Reaction Conditions

-

Reagent: Br₂ (1–3 equiv)

-

Solvent: CHCl₃ or CH₂Cl₂

-

Temperature: RT

-

Yield: 83–88%

| Substrate | Bromine Equiv | Product | Yield (%) | Source |

|---|---|---|---|---|

| 5-Bromo-6-methoxy-THQ | 1 | 3-Bromo-5-bromo-6-methoxyquinoline | 88 | |

| 5-Bromo-6-methoxy-THQ | 2 | 3,5-Dibromo-6-methoxyquinoline | 83 |

Key Findings

Hydrogenation and Transfer Hydrogenation

The compound participates in hydrogenation reactions to modify ring saturation or reduce substituents.

Reaction Conditions

-

Catalyst: Mn(I) PN₃ complex

-

Hydrogen Source: H₂ (4 bar) or PrOH

-

Temperature: 120°C

-

Yield: 70–85%

| Substrate | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| 5-Bromo-6-methoxyquinoline | H₂ (4 bar) | 5-Bromo-6-methoxy-THQ (reverse of Sec 3) | 85 | |

| 5-Bromo-6-methoxyquinoline | PrOH (2 equiv) | 5-Bromo-6-methoxy-THQ | 70 |

Key Findings

Scientific Research Applications

Pharmacological Properties

The pharmacological profile of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline reveals its potential as a therapeutic agent in several domains:

- Neurodegenerative Diseases : The compound exhibits significant inhibition of acetylcholinesterase and butyrylcholinesterase enzymes, which are crucial for the degradation of acetylcholine in the nervous system. This inhibition suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease.

- Anticancer Activity : Studies indicate that this compound demonstrates anticancer properties against various cell lines including HeLa (human cervix carcinoma), HT29 (human colon carcinoma), C6 (rat glioblastoma), and MCF7 (human breast adenocarcinoma). The molecular mechanisms involve binding to active sites of relevant enzymes, leading to altered cellular processes that inhibit tumor growth.

Case Study 1: Neuroprotective Effects

A study highlighted the neuroprotective effects of this compound through its inhibition of cholinesterases. This property positions it as a candidate for further development in Alzheimer's disease therapies. The study employed various biochemical assays to quantify enzyme inhibition and cellular viability post-treatment.

Case Study 2: Anticancer Mechanisms

Research demonstrated that this compound inhibits the proliferation of cancer cells through apoptosis induction. In vitro studies showed a dose-dependent response in cancer cell lines with significant reductions in cell viability at higher concentrations. Mechanistic studies involving molecular docking simulations provided insights into the binding interactions with target proteins involved in cell cycle regulation .

Mechanism of Action

The mechanism of action of 5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The bromine and methoxy groups play a crucial role in its binding affinity and activity. The compound can modulate various biological pathways, including enzyme inhibition and receptor binding, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

- 6-Bromo-7-methoxy-1,2,3,4-tetrahydroquinoline (CAS 1368141-75-6): This positional isomer swaps the bromine and methoxy groups (positions 6 and 7 vs. 5 and 6). Its molecular weight (242.12 g/mol) and purity (laboratory-grade) are comparable to the target compound .

- 6-Bromo-4,4-dimethyl-1,2,3,4-tetrahydroquinoline hydrochloride (CAS 1187830-63-2): The addition of two methyl groups at position 4 enhances steric hindrance and lipophilicity. This derivative is used as a pharmaceutical intermediate, highlighting the role of alkyl substituents in optimizing bioactivity .

Halogen and Functional Group Variations

- 7-Bromo-6-fluoro-2-methyl-1,2,3,4-tetrahydroisoquinoline (CAS 1270045-85-6): Fluorine substitution at position 6 introduces electronegativity, which can improve metabolic stability in drug candidates. The methyl group at position 2 further diversifies the steric profile .

- 6-Bromo-2-methyl-1,2,3,4-tetrahydroquinoline (CAS 42835-98-3): Lacking a methoxy group, this compound exhibits reduced polarity. Safety data indicate it requires careful handling under GHS guidelines, emphasizing the role of functional groups in toxicity .

Data Table: Key Properties of Selected Analogues

Research Findings and Trends

- Synthetic Accessibility: Bromination and methoxylation steps are common in tetrahydroquinoline derivatives, as seen in the synthesis of (±)-7-hydroxy-1-(4'-hydroxyphenethyl)-6-methoxy-2-methyl-THQ methiodide, which employs Skraup and reduction methodologies .

- Bioactivity Correlations : Methyl and halogen substitutions are linked to enhanced binding affinity in receptor-targeted compounds, as observed in CE3F4 analogs (e.g., 5,7-dibromo-1-formyl-2-methyl-THQ) .

Biological Activity

5-Bromo-6-methoxy-1,2,3,4-tetrahydroquinoline (5-Br-6-MeO-THQ) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and comparative analysis with related compounds.

Chemical Structure and Properties

The molecular formula of 5-Br-6-MeO-THQ is C10H12BrNO. The presence of a bromine atom and a methoxy group on the tetrahydroquinoline scaffold enhances its reactivity and biological activity. The unique substitution pattern contributes to its potential as a therapeutic agent.

5-Br-6-MeO-THQ exhibits several mechanisms of action that contribute to its biological activities:

- Cholinesterase Inhibition : It significantly inhibits acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of acetylcholine in the nervous system. This inhibition suggests potential applications in treating neurodegenerative diseases, particularly Alzheimer's disease.

- Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, including HeLa (cervical carcinoma), HT29 (colon carcinoma), C6 (glioblastoma), and MCF7 (breast adenocarcinoma). The anticancer mechanism involves binding to active sites on enzymes, altering cellular processes that inhibit tumor growth .

Anticancer Properties

Research indicates that 5-Br-6-MeO-THQ exhibits potent anticancer properties. A study highlighted its effectiveness against drug-resistant cancer cell lines with GI50 values ranging from 1.5 to 1.7 nM, significantly outperforming established chemotherapeutics like paclitaxel .

Antimicrobial Effects

In addition to its anticancer properties, 5-Br-6-MeO-THQ has shown antimicrobial activity. Preliminary studies suggest it may inhibit the growth of various bacterial strains, although further research is necessary to elucidate the full spectrum of its antimicrobial potential .

Comparative Analysis with Similar Compounds

The biological activity of 5-Br-6-MeO-THQ can be compared with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 6-Methoxy-1,2,3,4-tetrahydroquinoline | Lacks bromine atom | Neuroprotective effects |

| 7-Bromo-1,2,3,4-tetrahydroquinoline | Bromine at a different position | Varies in anticancer activity |

| 1,2,3,4-Tetrahydroquinoline | No halogen substituent | Common baseline for structural comparisons |

The dual substitution of bromine and methoxy groups in 5-Br-6-MeO-THQ enhances both its reactivity and biological activity compared to these similar compounds .

Case Studies and Research Findings

Several studies have focused on the biological activities of 5-Br-6-MeO-THQ:

- Neuroprotective Effects : In vitro studies have demonstrated that the compound can protect neuronal cells from oxidative stress-induced damage by inhibiting cholinesterases .

- Antitumor Efficacy : A comprehensive study evaluated the cytotoxicity of various tetrahydroquinoline derivatives against human cancer cell lines. The results indicated that 5-Br-6-MeO-THQ exhibited superior activity compared to other derivatives tested .

- Mechanistic Insights : Investigations into the molecular pathways affected by 5-Br-6-MeO-THQ revealed alterations in apoptosis-related signaling pathways in cancer cells, leading to increased apoptosis rates .

Q & A

Q. How can researchers optimize scalability for multi-step syntheses involving this compound?

- Methodological Answer :

- Flow Chemistry : Continuous flow systems improve heat transfer and reduce side reactions in bromination steps.

- Catalyst Recycling : Immobilized palladium catalysts reduce costs in cross-coupling steps.

- Process Analytics : In-line FTIR monitors intermediate formation, enabling real-time adjustments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.